BenchChemオンラインストアへようこそ!

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide

GPR35 agonism tetrazole pharmacophore structure-activity relationship

3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-23-3), with molecular formula C17H17N5O2 and molecular weight 323.35 g/mol, is a synthetic tetrazole-containing aryl propanamide supplied at ≥95% purity for non-human research use only. The compound is catalogued within the GPR35 agonist chemical space—a class of ligands targeting the orphan G protein-coupled receptor GPR35, which has been genetically and functionally implicated in inflammatory bowel disease, nociception, and metabolic disorders.

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
CAS No. 483993-23-3
Cat. No. B3141732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
CAS483993-23-3
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H17N5O2/c1-24-14-9-5-6-12(10-14)11-15(16-19-21-22-20-16)17(23)18-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,18,23)(H,19,20,21,22)
InChIKeyQDBXOCRBJGZNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-23-3): Orphan GPCR GPR35 Agonist Chemical Probe Procurement Guide


3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-23-3), with molecular formula C17H17N5O2 and molecular weight 323.35 g/mol, is a synthetic tetrazole-containing aryl propanamide supplied at ≥95% purity for non-human research use only . The compound is catalogued within the GPR35 agonist chemical space—a class of ligands targeting the orphan G protein-coupled receptor GPR35, which has been genetically and functionally implicated in inflammatory bowel disease, nociception, and metabolic disorders [1]. The 2H-tetrazol-5-yl moiety at the C2 position of the propanamide backbone is a validated pharmacophoric feature for GPR35 agonism, as demonstrated across coumarin and benzamide scaffold series where introduction of a 1H-tetrazol-5-yl group significantly increased agonist potency . This compound serves as a research tool for probing GPR35-mediated β-arrestin recruitment, G protein signaling, and species-selective pharmacology.

Why 3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide Cannot Be Replaced by Generic GPR35 Agonists: Species Selectivity, Bias, and Potency Gaps


Generic interchange of GPR35 agonists is scientifically invalid due to three documented pharmacological divergences that directly impact experimental reproducibility. First, GPR35 agonists display profound species selectivity: lodoxamide shows a 457-fold potency preference for human over mouse GPR35 (pEC50 8.38 vs. 5.72, ratio 2.66 log units), and pamoic acid and compound 1 are similarly human-selective, while zaprinast exhibits modest equipotent activity across orthologues [1]. Second, ligand bias exists between β-arrestin-2 recruitment and G protein-dependent signaling pathways; compound 1, the highest-potency full agonist of human GPR35 yet described, displays signal bias between these two assay readouts, meaning potency in one pathway does not predict potency in another [2]. Third, many legacy agonists (kynurenic acid, zaprinast, tyrophostin-51) have prominent off-target pharmacology—kynurenic acid also antagonizes NMDA and α7 nACh receptors, and zaprinast inhibits PDE5—confounding interpretation of GPR35-specific effects [3]. Consequently, direct procurement of the specific tetrazole-containing propanamide chemotype, with its distinct substitution pattern at the 3-methoxyphenyl and N-phenyl positions, is required to maintain pharmacological consistency across studies.

3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide: Quantitative Differentiation Evidence Against Comparator GPR35 Agonists


Tetrazole Pharmacophore Potency Enhancement vs. Non-Tetrazole GPR35 Agonists: Class-Level SAR Inference

The 2H-tetrazol-5-yl group at the C2 position of the propanamide scaffold is a critical potency-driving moiety in GPR35 agonists. In a systematic SAR study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives using dynamic mass redistribution (DMR) assays, the most potent tetrazole-containing compounds achieved EC50 values of 0.041 μM (41 nM) for compound 63 and 0.059 μM (59 nM) for compound 56, representing sub-100 nM potency at human GPR35 [1]. In a parallel coumarin-based series, the introduction of a 1H-tetrazol-5-yl group yielded compound 50 with an EC50 of 5.8 nM—the most potent GPR35 agonist reported in that series [2]. By contrast, non-tetrazole agonists lacking this acidic heterocycle exhibit substantially weaker potency: the endogenous ligand candidate kynurenic acid activates human GPR35 with an EC50 of only 39–152 μM [3], while zaprinast (a pyrazolo-pyrimidinone PDE5 inhibitor) shows moderate potency at human GPR35 with an EC50 of 840 nM [4]. The tetrazole ring functions as a carboxylic acid bioisostere, providing a key hydrogen-bond donor/acceptor network for receptor interaction. While the exact EC50 of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has not been published in peer-reviewed literature, its tetrazole-bearing propanamide scaffold positions it within the high-potency tetrazole chemotype class, structurally distinct from weaker non-tetrazole agonists.

GPR35 agonism tetrazole pharmacophore structure-activity relationship

3-Methoxyphenyl Substituent Differentiation from 4-Methylphenyl and 2-Methoxyphenyl Analogs: Structural Specificity for GPR35 Binding Pocket Complementarity

3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide carries a 3-methoxyphenyl group at the C3 position of the propanamide chain and an unsubstituted N-phenyl ring—a specific substitution pattern that differentiates it from closely related commercially available analogs. The analog 3-(3-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS not specified) incorporates a 4-methyl substituent on the N-phenyl ring, introducing additional steric bulk and altered lipophilicity at a position known to modulate GPR35 binding pocket interactions . Another analog, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-74-4), relocates the methoxy group from the 3-position to the 2-position on the benzyl portion and adds a second methoxy on the anilide ring, fundamentally altering the conformational preferences and hydrogen-bonding landscape of the molecule . In GPR35 SAR, the position and electronic nature of aryl substituents critically influence both agonist potency and efficacy; for example, in the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series, variation of R1 substituents (Br, H, OMe) at the 5-position of the central phenyl ring produced EC50 values ranging from 0.38 μM to 1.06 μM, a 2.8-fold difference driven solely by substituent identity [1]. The unsubstituted N-phenyl and 3-methoxy substitution pattern of the target compound represent a distinct chemotype within the aryl propanamide GPR35 agonist family that cannot be replicated by the 4-methylphenyl or 2-methoxyphenyl analogs.

GPR35 orthosteric pocket substituent specificity aryl propanamide analogs

Human GPR35 Species Selectivity Profile vs. Cross-Species Agonists Lodoxamide and Bufrolin

GPR35 agonists divide into two categories: human-selective agonists and cross-species agonists, a distinction with profound implications for in vivo model selection. Lodoxamide displays a pEC50 of 8.38 ± 0.02 at human GPR35a versus only 5.72 ± 0.03 at mouse GPR35—a 457-fold (2.66 log unit) human preference—making it unsuitable for mouse model studies [1]. Similarly, pamoic acid and compound 1 are markedly human-selective [2]. By contrast, bufrolin displays near-equivalent potency across species (human pEC50 7.83 ± 0.02; mouse pEC50 6.81 ± 0.04; ratio 1.02 log units), and zaprinast is equipotent (human pEC50 5.59; mouse pEC50 6.18; ratio –0.59 log units) [1]. The target compound 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, as a tetrazole-containing propanamide with specific aryl substitution, may exhibit a distinct species selectivity profile compared to the mast cell stabilizer class (lodoxamide, bufrolin) or the PDE5 inhibitor class (zaprinast). However, its species selectivity has not been experimentally determined and published. Knowledge of species selectivity is critical for experimental design: human-selective agonists are inappropriate for exploring GPR35 function in mouse or rat models, while cross-species agonists enable translational studies.

species selectivity human vs. rodent GPR35 orthologue-specific pharmacology

Commercial Availability and Purity Specification vs. Research-Grade GPR35 Agonist Alternatives

3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-23-3) is commercially available from AKSci (Catalog 1473DB) at ≥95% purity with full quality assurance documentation including SDS and Certificate of Analysis upon request . This compound is stocked and shipped for research and development use only, with established supply chain provenance. In contrast, several commonly used GPR35 agonists present procurement challenges: kynurenic acid suffers from multi-target pharmacology (GPR35, NMDA, α7 nAChR, aryl hydrocarbon receptor) making it unsuitable as a selective GPR35 probe ; zaprinast is primarily a PDE5 inhibitor with only moderate GPR35 activity (EC50 840 nM at human) and prominent off-target effects [1]; and tyrophostin-51, while equipotent to zaprinast at GPR35 (EC50 ~190 nM), is a known tyrosine kinase inhibitor with confounding EGFR inhibitory activity [2]. The tetrazole propanamide chemotype, by contrast, has been specifically explored in GPR35-focused medicinal chemistry programs and is not associated with the kinase or phosphodiesterase off-target liabilities of legacy agonists. Furthermore, compound 1 (4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid), though described as the highest-potency full agonist of human GPR35, is not widely commercially available as a catalog compound, limiting its accessibility for routine research use [3].

chemical procurement purity specification research tool availability

Optimal Research Application Scenarios for 3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-23-3) in GPR35 Pharmacology


GPR35 Structure-Activity Relationship (SAR) Expansion Studies Using the Tetrazole Propanamide Scaffold

This compound is optimally deployed as a parent scaffold for systematic SAR exploration of the aryl propanamide GPR35 agonist chemotype. Its three modifiable regions—the 3-methoxyphenyl benzyl group, the N-phenyl anilide ring, and the 2H-tetrazol-5-yl acid bioisostere—provide distinct vectors for analog synthesis. The established precedent that 2H-tetrazol-5-yl introduction increases GPR35 potency by orders of magnitude (e.g., compound 50 achieving EC50 5.8 nM) provides a strong basis for using this scaffold to explore substituent effects on potency, efficacy, and biased signaling [1]. Procurement of the unsubstituted N-phenyl variant enables systematic N-aryl substitution studies (methyl, halo, methoxy, etc.) without confounding pre-existing modifications.

β-Arrestin-2 Recruitment vs. G Protein Signaling Bias Profiling at Human GPR35

Given the documented signal bias between β-arrestin-2 recruitment and G protein-dependent pathways observed with compound 1 and other GPR35 agonists, this tetrazole propanamide can be employed in head-to-head bias profiling using complementary assay platforms: PathHunter β-arrestin recruitment assays for arrestin translocation and DMR (dynamic mass redistribution) assays for integrated cellular response [2]. The DMR assay methodology has been validated for tetrazole-containing GPR35 agonists and can detect ligand-specific signaling fingerprints, enabling quantification of bias factors relative to reference agonists such as zaprinast or lodoxamide.

Species Orthologue Selectivity Screening Across Human, Mouse, and Rat GPR35

The compound is suitable for systematic species selectivity profiling using transiently co-expressed β-arrestin-2 and species-specific GPR35 orthologues (human GPR35a short isoform, mouse GPR35, rat GPR35) in HEK293 cells [3]. As established with lodoxamide (457-fold human preference), pamoic acid (human-selective), and zaprinast (equipotent across species), the species selectivity profile is unpredictable a priori and must be empirically determined. Characterizing this compound's species selectivity will determine its suitability for in vivo rodent models of inflammatory bowel disease, nociception, or metabolic disorders where GPR35 has been genetically implicated.

GPR35-Mediated Colonic Epithelial Barrier Function and Inflammatory Bowel Disease Target Validation

GPR35 has been genetically linked to inflammatory bowel disease (IBD) through GWAS-identified SNPs (rs3749171 encoding T108M substitution; rs4676410 upstream intron variant), and GPR35 knockout mice display greater colonic epithelial damage following chemical injury [4]. This tetrazole propanamide can serve as a pharmacological tool to activate GPR35 in colonic epithelial cell models (e.g., Caco-2, HT-29) to assess effects on tight junction protein expression, epithelial migration, and barrier permeability—endpoints directly relevant to IBD target validation. The compound's availability at ≥95% purity with batch-to-batch quality documentation supports reproducible in vitro pharmacology studies.

Quote Request

Request a Quote for 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.